REACTION_CXSMILES
|
[CH2:1]1[CH2:5][C:4]2([CH2:12][C:10](=[O:11])[O:9][C:7](=O)[CH2:6]2)[CH2:3][CH2:2]1.[NH2:13][C:14]1[CH:19]=[CH:18][N:17]=[CH:16][CH:15]=1.C1(C)C(C)=CC=CC=1>O>[N:17]1[CH:18]=[CH:19][C:14]([N:13]2[C:7](=[O:9])[CH2:6][C:4]3([CH2:3][CH2:2][CH2:1][CH2:5]3)[CH2:12][C:10]2=[O:11])=[CH:15][CH:16]=1
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
C1CCC2(C1)CC(=O)OC(=O)C2
|
Name
|
|
Quantity
|
57 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=NC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The starting material is prepared
|
Type
|
TEMPERATURE
|
Details
|
After cooling slightly
|
Type
|
CUSTOM
|
Details
|
the xylene solution is decanted from a small amount of oily material
|
Type
|
TEMPERATURE
|
Details
|
after cooling in an ice bath
|
Type
|
DISSOLUTION
|
Details
|
the collected residue dissolved in 1,500 ml of boiling ethanol
|
Type
|
TEMPERATURE
|
Details
|
the solution cooled to 5°
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the residue dried
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=C(C=C1)N1C(CC2(CCCC2)CC1=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |